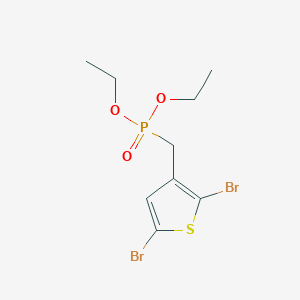
Diethyl (2,5-dibromothiophen-3-yl)methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2,5-dibromothiophen-3-yl)methylphosphonate is an organophosphorus compound with the molecular formula C9H13Br2O3PS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl (2,5-dibromothiophen-3-yl)methylphosphonate can be synthesized through a multi-step process involving the bromination of thiophene followed by phosphonation. The general synthetic route involves:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst to yield 2,5-dibromothiophene.
Phosphonation: The 2,5-dibromothiophene is then reacted with diethyl phosphite under suitable conditions to form this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling, forming carbon-carbon bonds with various aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include organolithium or Grignard reagents.
Coupling Reactions: Palladium catalysts are typically used in the presence of bases like potassium carbonate or cesium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted thiophenes can be formed.
Coupling Products: Conjugated polymers or complex aromatic systems can be synthesized.
Scientific Research Applications
Diethyl (2,5-dibromothiophen-3-yl)methylphosphonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the development of conjugated polymers and organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: Its derivatives may be explored for potential biological activities and as probes in biochemical studies.
Mechanism of Action
The mechanism of action of diethyl (2,5-dibromothiophen-3-yl)methylphosphonate in chemical reactions involves the activation of the thiophene ring and the phosphonate group. The bromine atoms facilitate electrophilic substitution reactions, while the phosphonate group can participate in various coupling reactions. The molecular targets and pathways depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
2,5-Dibromothiophene: A simpler analog without the phosphonate group, used in similar coupling reactions.
Diethyl (2,5-dibromophenyl)methylphosphonate: A related compound with a phenyl ring instead of a thiophene ring.
Uniqueness: Diethyl (2,5-dibromothiophen-3-yl)methylphosphonate is unique due to the presence of both bromine atoms and a phosphonate group on the thiophene ring. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical transformations, making it valuable in both organic synthesis and materials science .
Biological Activity
Diethyl (2,5-dibromothiophen-3-yl)methylphosphonate is an organophosphorus compound with a molecular formula of C9H13Br2O3PS and an average mass of 392.04 g/mol. This compound has garnered interest due to its potential biological activity, particularly in the context of its application in medicinal chemistry and as a potential therapeutic agent.
Chemical Structure and Properties
The structure of this compound includes a thiophene ring substituted with bromine atoms, which is characteristic of many biologically active compounds. The presence of the phosphonate group is significant as it can enhance the compound's interaction with biological targets.
Research indicates that compounds containing phosphonate groups often exhibit significant biological activities, including enzyme inhibition and modulation of cellular processes. The specific biological activity of this compound has been linked to its ability to act as a phosphonate prodrug, which may enhance its bioavailability and efficacy in target cells.
Case Studies
- Antiviral Activity : In studies focusing on HIV protease inhibitors, phosphonate derivatives have shown promise in inhibiting viral replication. This compound may exhibit similar properties due to its structural analogies with known inhibitors .
- Neurotoxicity Assessment : A safety assessment by the European Food Safety Authority (EFSA) indicated that while the compound is an organophosphorus derivative, its low migration potential suggests minimal neurotoxic effects. This finding is critical for evaluating its safety profile in therapeutic applications .
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
- Genotoxicity : Negative results from in vitro genotoxicity tests suggest that this compound does not pose significant genotoxic risks, making it a safer candidate for further development .
- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on various enzymes involved in metabolic pathways. The potential for this compound to inhibit specific enzymes related to disease pathways warrants further investigation.
Data Table: Summary of Biological Activities
Properties
CAS No. |
30807-49-9 |
|---|---|
Molecular Formula |
C9H13Br2O3PS |
Molecular Weight |
392.05 g/mol |
IUPAC Name |
2,5-dibromo-3-(diethoxyphosphorylmethyl)thiophene |
InChI |
InChI=1S/C9H13Br2O3PS/c1-3-13-15(12,14-4-2)6-7-5-8(10)16-9(7)11/h5H,3-4,6H2,1-2H3 |
InChI Key |
HYJOOWVJGRPCNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=C(SC(=C1)Br)Br)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















